molecular formula C19H23N3O4 B15335810 3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione

3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione

Cat. No.: B15335810
M. Wt: 357.4 g/mol
InChI Key: WFNGKTSPXVLWMD-UHFFFAOYSA-N
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Description

3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities. This particular compound has garnered interest for its potential therapeutic applications, especially in the treatment of blood disorders such as sickle cell disease and β-thalassemia .

Preparation Methods

The synthesis of 3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxymethyl group: This step typically involves hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Formation of the isoindolinone moiety: This can be synthesized through cyclization reactions involving phthalic anhydride derivatives.

    Coupling of the piperidine and isoindolinone moieties: This step involves the formation of a bond between the two moieties, often through amide bond formation reactions

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.

Scientific Research Applications

3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. It has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein. This dual action is beneficial in treating blood disorders by alleviating symptoms and improving the overall health of patients .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

3-[6-[4-(hydroxymethyl)piperidin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H23N3O4/c23-11-12-5-7-21(8-6-12)14-1-2-15-13(9-14)10-22(19(15)26)16-3-4-17(24)20-18(16)25/h1-2,9,12,16,23H,3-8,10-11H2,(H,20,24,25)

InChI Key

WFNGKTSPXVLWMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)CO

Origin of Product

United States

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